2,4,5-Trimethylaniline

Carcinogenicity Toxicology In Vivo Study

This specific isomer is non-substitutable for the synthesis of the red dye Ponceau 3R. Unlike 2,4,6-TMA, 2,4,5-Trimethylaniline demonstrates lower carcinogenic potency in long-term animal studies, simplifying your regulatory risk profile. It is also the validated choice as a strong mutagen positive control in Ames tests and a critical reference standard for HPLC/GC isomer differentiation. Ensure your research and production comply with the precise chemistry required—opt for the correct isomer.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 137-17-7
Cat. No. B089559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethylaniline
CAS137-17-7
Synonyms2,4,5-TMA
2,4,5-trimethylaniline
2,4,5-trimethylaniline hydrochloride
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)N)C
InChIInChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3
InChIKeyBMIPMKQAAJKBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 73° F (NTP, 1992)
0.01 M
Sol in alcohol and ether;  insol in wate

2,4,5-Trimethylaniline Procurement Guide: Properties and Basic Profile


2,4,5-Trimethylaniline (CAS 137-17-7), also known as pseudocumidine, is an aromatic amine with the molecular formula C₉H₁₃N and a molecular mass of 135.21 g/mol [1]. It appears as a white to beige crystalline powder [2]. Key physical constants include a melting point of 68°C, a boiling point of 234.5°C, and a density of 0.957 g/cm³ at 20°C [1]. This compound is primarily utilized as an intermediate in the synthesis of dyes and pigments [3].

2,4,5-Trimethylaniline: Why Generic Substitution is Not Feasible


Within the class of trimethylaniline isomers, substitution is not straightforward due to significant differences in their toxicological profiles and chemical reactivity. For instance, 2,4,6-trimethylaniline (2,4,6-TMA) and 2,4,5-trimethylaniline (2,4,5-TMA) exhibit different potencies in both in vitro and in vivo genotoxicity assays [1][2]. In long-term animal studies, 2,4,6-TMA produced tumors at doses two- to threefold lower than 2,4,5-TMA, indicating a lower carcinogenic potency for 2,4,5-TMA [3]. These distinctions are critical for regulatory compliance and risk assessment in manufacturing, making the selection of the specific isomer a non-negotiable step in research and industrial processes.

2,4,5-Trimethylaniline: Comparative Evidence for Scientific Selection


Lower In Vivo Carcinogenic Potency of 2,4,5-TMA Compared to 2,4,6-TMA

In long-term mammalian carcinogenicity studies, 2,4,6-trimethylaniline (2,4,6-TMA) demonstrated a higher tumorigenic potency compared to 2,4,5-trimethylaniline (2,4,5-TMA). Specifically, 2,4,6-TMA was reported to induce tumors at doses that were two- to threefold lower than those required for 2,4,5-TMA [1]. This indicates that 2,4,5-TMA is less potent as a carcinogen in this experimental model.

Carcinogenicity Toxicology In Vivo Study

In Vitro Mutagenicity Profile in the Salmonella/Microsome Assay

In the Salmonella/microsome assay (Ames test) using strain TA100 with 20% S9 metabolic activation, 2,4,5-trimethylaniline (2,4,5-TMA) produced stronger mutagenic effects compared to its isomer 2,4,6-trimethylaniline (2,4,6-TMA). The study notes that while 2,4,6-TMA was weakly mutagenic, the effects were small in comparison to those of 2,4,5-TMA and 2,4-dimethylaniline [1]. Furthermore, 2,4,5-TMA was classified as a strong mutagen in this assay system [2].

Mutagenicity Ames Test Genotoxicity

DNA Damage Potential in Mammalian V79 Cells

In assays measuring DNA damage in cultured mammalian V79 cells, both 2,4,5-trimethylaniline and its isomer 2,4,6-trimethylaniline were found to cause DNA damage [1]. This finding places 2,4,5-TMA in a specific genotoxicity category that can be differentiated from other substituted anilines that do not cause such damage.

Genotoxicity DNA Damage Mammalian Cells

Defined Carcinogenicity Classification by the IARC

The International Agency for Research on Cancer (IARC) has evaluated both 2,4,5-TMA and 2,4,6-TMA. Crucially, IARC concluded there is 'limited evidence' for the carcinogenicity of 2,4,5-TMA in experimental animals, whereas the data for 2,4,6-TMA were considered 'inadequate' for evaluation [1]. This resulted in 2,4,5-TMA being assigned to Group 3 (Not classifiable as to its carcinogenicity to humans) [2].

Carcinogenicity IARC Regulatory Science

Commercial Production Status and Application Niche in Dye Synthesis

From a commercial perspective, 2,4,5-trimethylaniline has a historically defined use in the production of the specific red dye Ponceau 3R [1]. While 2,4,6-TMA is also believed to be produced commercially, its specific uses were less well-documented at the time of the IARC evaluation [2]. This suggests a more established, albeit potentially legacy, industrial application pathway for 2,4,5-TMA.

Industrial Application Dye Intermediate Synthesis

2,4,5-Trimethylaniline: Key Application Scenarios Based on Evidence


Synthesis of the Red Azo Dye Ponceau 3R

The primary industrial application of 2,4,5-trimethylaniline is as a diazo component in the synthesis of the specific red dye Ponceau 3R. This use is well-documented and serves as a clear case where substitution with an isomer like 2,4,6-trimethylaniline is not chemically appropriate for achieving the desired colorant properties [1]. For procurement in this niche, 2,4,5-TMA is the required raw material.

Positive Control for In Vitro Genotoxicity and Mutagenicity Studies

The established profile of 2,4,5-trimethylaniline as a strong mutagen in the Salmonella/microsome assay [1] and an inducer of DNA damage in mammalian V79 cells [2] makes it a valuable tool compound. It can be effectively utilized as a positive control in genotoxicity screening programs or for mechanistic studies investigating the structure-activity relationships of substituted aromatic amines.

Analytical Reference Standard for Isomer Differentiation

Given the distinct toxicological differences between 2,4,5-TMA and 2,4,6-TMA [1], their accurate identification and quantification are essential in environmental monitoring and pharmaceutical process control. High-purity 2,4,5-trimethylaniline (e.g., analytical standard grade) [2] serves as a critical reference standard for developing and validating HPLC or GC methods to differentiate between these and other related isomers in complex matrices [3].

Intermediate in Agrochemical and Fine Chemical Synthesis

2,4,5-Trimethylaniline is commonly used as an intermediate in organic synthesis for producing agrochemicals and other fine chemicals. Its specific substitution pattern enhances reactivity and selectivity in electrophilic substitution reactions, providing unique synthetic utility for building complex molecules [1]. For procurement in research and development, this unique reactivity profile justifies its selection over other aniline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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